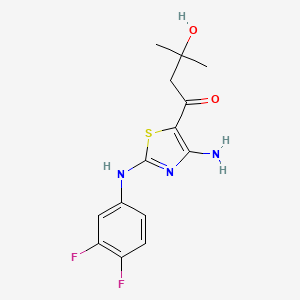
Hat-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hat-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions
Hat-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Hat-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications in treating parasitic diseases like Human African trypanosomiasis.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Hat-IN-8 exerts its effects by inhibiting the enzyme Trypanosoma brucei, which is essential for the survival and proliferation of the parasite . The compound penetrates the blood-brain barrier and targets the parasite within the central nervous system, disrupting its metabolic processes and leading to its death .
Comparison with Similar Compounds
Hat-IN-8 is unique in its ability to penetrate the blood-brain barrier and effectively inhibit Trypanosoma brucei at low concentrations. Similar compounds include:
Symetine: Another inhibitor of Trypanosoma brucei with different molecular targets.
Triclabendazole: Used to treat parasitic infections but with a different mechanism of action.
Asparagusic acid: Exhibits antiparasitic activity but is structurally different from this compound.
This compound stands out due to its high potency and ability to cross the blood-brain barrier, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15F2N3O2S |
|---|---|
Molecular Weight |
327.35 g/mol |
IUPAC Name |
1-[4-amino-2-(3,4-difluoroanilino)-1,3-thiazol-5-yl]-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C14H15F2N3O2S/c1-14(2,21)6-10(20)11-12(17)19-13(22-11)18-7-3-4-8(15)9(16)5-7/h3-5,21H,6,17H2,1-2H3,(H,18,19) |
InChI Key |
ALCYRRQJEZSXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


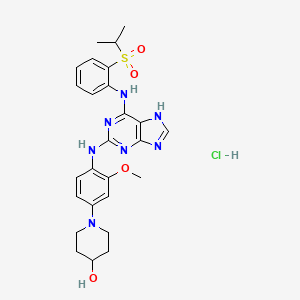
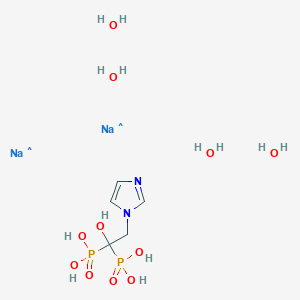

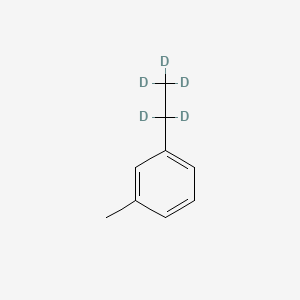
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

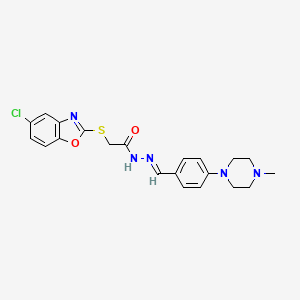
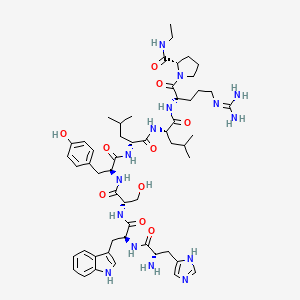

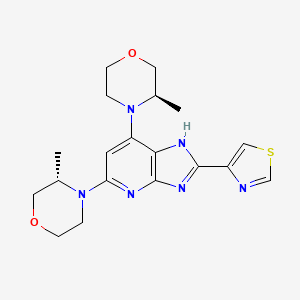
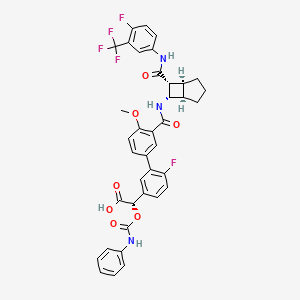
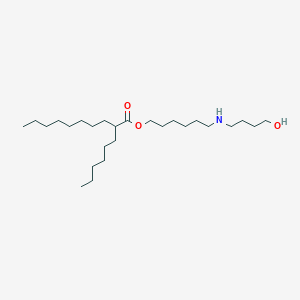
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
